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Compound of Interest |

8-Methoxy-4,5-dihydro-1H-
Compound Name:
benzo[b]azepin-2(3H)-one

CAS No.: 22246-83-9

Cat. No.: B1583230

. J

Executive Summary: The Benzolactam-V8
Advantage

Benzolactam-V8 (BL-V8) represents a critical evolution in the design of Protein Kinase C (PKC)
modulators. Originally derived as a synthetic analogue of the natural product (-)-Indolactam-V
(IL-V), the BL-V8 scaffold replaces the indole core with a benzene ring and constrains the
lactam moiety to an 8-membered ring.

This structural shift addresses the primary limitations of natural PKC activators like phorbol
esters and teleocidins: chemical instability, synthetic complexity, and lack of isozyme selectivity.
BL-V8 derivatives have emerged as superior tools for dissecting PKC isozyme function
(specifically PKC

, and
) and developing therapeutic leads for Alzheimer’s disease and oncology.

Key Differentiators:
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o Synthetic Accessibility: The benzolactam core allows for more diverse substitution patterns
than the indole-based IL-V.

o Conformational Lock: The 8-membered ring forces the molecule into a "twist" conformation
that mimics the active state of teleocidins, often resulting in higher binding affinity than the 9-
membered IL-V.

e Tunable Selectivity: Specific hydrophobic substitutions at the C-8 and C-9 positions can shift
selectivity between “classical" (Ca2*-dependent) and "novel" (Ca2*-independent) PKC
iIsozymes.

Mechanism of Action: C1 Domain Targeting

BL-V8 derivatives function as Diacylglycerol (DAG) mimetics. They bind to the C1 regulatory
domains (C1A and C1B) of PKC, recruiting the enzyme to the cell membrane and inducing the
conformational change required for activation. Unlike physiological DAG, which is rapidly
metabolized, BL-V8 provides sustained activation, making it a potent probe for signal
transduction.

Figure 1: PKC Activation Pathway & BL-V8 Intervention
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Caption: BL-V8 mimics endogenous DAG to recruit cytosolic PKC to the membrane, locking it

in an active conformation.

Structure-Activity Relationship (SAR) Analysis

The potency of BL-V8 is governed by a strict pharmacophore model. The 8-membered lactam
ring is not merely a linker; it is a conformational constraint that aligns the amide nitrogen and
carbonyl oxygen to form critical hydrogen bonds with the PKC C1 domain (specifically Gly-253
and Thr-242 in PKC
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numbering).

Core Scaffold Modifications

Feature

Indolactam-V (IL-V)

Benzolactam-V8
(BL-V8)

Impact on Activity

Core Ring

Indole

Benzene

Stability: Benzene is
more resistant to
oxidation. Synthesis:
Benzene allows easier

derivatization.

Lactam Size

9-membered

8-membered

Conformation: The 8-
membered ring favors
the "twist" form
(active) over the
"sofa" form (inactive),
often enhancing

affinity.

N-1 Position

Alkyl group

Alkyl group

Hydrophobicity:
Essential for

membrane insertion.

Critical Substitution Points

The most dramatic SAR effects are observed at positions 8 and 9 of the benzolactam ring.

e C-8 Hydrophobic Tail: Introduction of a lipophilic chain (e.g., n-octyl, 1-decynyl) at C-8

drastically improves binding affinity (Ki values drop from

M to nM range). This chain inserts into the lipid bilayer, stabilizing the PKC-membrane

complex.

o C-9 Substituents: Substitutions here can further refine isozyme selectivity.[1] For instance,

bulky groups may sterically hinder binding to specific C1 domains, creating selectivity for

PKC

or PKC

© 2026 BenchChem. All rights reserved.

4/10

Tech Support


https://pubs.acs.org/doi/10.1021/ol026013u
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

e Amide Hydrogen: The amide proton is an obligate hydrogen bond donor. Methylation or
replacement with an ester (lactone) abolishes or significantly reduces activity, confirming the
necessity of the lactam functionality.

Figure 2: SAR Logic of Benzolactam-V8
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Caption: Structural determinants of Benzolactam-V8 activity. C-8 substitutions drive potency;
Amide integrity ensures binding.

Comparative Performance Data

The following data aggregates binding affinities (Ki) from competitive displacement assays
using [BH]PDBu (phorbol 12,13-dibutyrate) on rat brain PKC (mixture of isozymes) or
recombinant isozymes.

Table 1: Binding Affinity & Selectivity Profile
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Compound

Structure Type

Ki (nM) [PKC

]

Ki (nM) [PKC

]

Selectivity
Note

(-)-Indolactam-V

Indole, 9-ring

~11.0

~15.0

Non-selective
natural product

benchmark.

Benzolactam-V8
(Core)

Benzene, 8-ring

> 1000

> 1000

Weak binder
without
hydrophobic side

chains.

8-decyl-BL-V8

C-8 Alkyl

1.2

High Potency.
Comparable to

Phorbol esters.

8-(1-decynyl)-BL-
V8

C-8 Alkyne

15

0.9

Improved
stability; slight
preference for
Novel PKC.

PMA (TPA)

Phorbol Ester

0.6

0.4

Extremely
potent, but highly

tumor-promoting.

Interpretation: While the unsubstituted BL-V8 core is weak, adding a hydrophobic tail (8-decyl)

creates a ligand that rivals the potency of PMA. Crucially, BL-V8 derivatives often exhibit a

lower tumor-promoting potential than PMA, likely due to subtle differences in membrane

residence time or specific isozyme activation patterns.

Experimental Protocols

To validate the activity of novel BL-V8 derivatives, two core assays are required: a binding

assay to determine affinity and a kinase assay to confirm functional activation.

Protocol A: Competitive Binding Assay (Self-Validating)

Objective: Determine the Ki of a derivative by displacing [*H]PDBu.
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e Preparation:

o Buffer: 50 mM Tris-HCI (pH 7.4), 2 mM MgClz, 1 mM CacClz, 0.3% BSA.

o PKC Source: Rat brain homogenate or recombinant human PKC isozymes.

o Ligand: [3BH]PDBu (specific activity ~15-20 Ci/mmol) at 2-5 nM final concentration.
* Incubation:

o Mix PKC source (20 pg protein), Phosphatidylserine (100 pg/mL), [BH]JPDBu, and
increasing concentrations of the BL-V8 derivative (1071 to 10—> M).

o Control: Determine non-specific binding using 10 uM unlabeled PMA.
o Incubate at 30°C for 60 minutes (equilibrium).
e Separation:

o Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-
specific binding to filter).

o Wash 3x with ice-cold buffer.
e Analysis:
o Measure radioactivity via liquid scintillation counting.

o Validation: The ICso is converted to Ki using the Cheng-Prusoff equation:

Protocol B: PKC Kinase Activation Assay

Objective: Confirm the derivative activates the enzyme, not just binds to it.
e Reaction Mix:

o 20 mM Tris-HCI, 10 mM MgClz, 0.5 mM CacCl-.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Substrate: Histone H1 or PKC-specific peptide (e.g., neurogranin fragment).
o ATP: 10 uM cold ATP + |

-32P]ATP (trace).

 Activation:
o Add Phosphatidylserine (lipid cofactor) and the BL-V8 derivative.
o Initiate reaction with ATP addition.
e Measurement:
o Incubate 5-10 mins at 30°C.
o Spot aliquots onto P81 phosphocellulose paper.
o Wash with 0.75% phosphoric acid (removes unreacted ATP).
o Count bound 32P-substrate.

 Validation: Activity should be normalized against a "Max" control (PMA) and a "Basal" control
(DMSO only).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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